molecular formula C9H9O2+ B14706111 2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium CAS No. 18948-89-5

2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium

Cat. No.: B14706111
CAS No.: 18948-89-5
M. Wt: 149.17 g/mol
InChI Key: JSRFJXDXHIPKDW-UHFFFAOYSA-N
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Description

2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium is a cationic heterocyclic compound characterized by a five-membered ring containing two oxygen atoms (1,3-dioxolane framework) and a phenyl substituent at the 2-position. The positively charged oxygen in the dioxolium ring enhances its electrophilicity, making it reactive in synthetic applications, particularly in cycloadditions or as a precursor for functionalized derivatives .

Properties

CAS No.

18948-89-5

Molecular Formula

C9H9O2+

Molecular Weight

149.17 g/mol

IUPAC Name

2-phenyl-4,5-dihydro-1,3-dioxol-1-ium

InChI

InChI=1S/C9H9O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2/q+1

InChI Key

JSRFJXDXHIPKDW-UHFFFAOYSA-N

Canonical SMILES

C1C[O+]=C(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring .

Industrial Production Methods

Industrial production of 2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5-dihydro-1,3-dioxol-1-ium involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Key Insights :

  • The cationic dioxolium ring exhibits higher electrophilicity compared to neutral analogs, facilitating nucleophilic attacks .
  • Sulfur in thiazole derivatives (11a) enhances ring stability due to its larger atomic size and polarizability, whereas oxygen in dioxolium increases polarity and solubility in polar solvents .

Physicochemical Properties

The heteroatom and charge significantly influence physicochemical behavior:

Property Dioxol-1-ium Oxazole (9a) Thiazole (11a) Imidazole (7a)
Polarity High (cationic) Moderate Low (S enhances lipophilicity) Moderate
Solubility Polar solvents Polar aprotic solvents Organic solvents Polar protic solvents
Thermal Stability Moderate (charge strain) High Very high Moderate

Computational Insights : Density functional theory (DFT) studies (e.g., B3LYP functional) could predict electronic properties, such as charge distribution and frontier molecular orbitals, to explain reactivity differences .

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